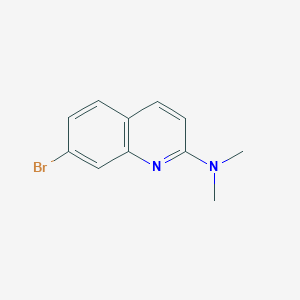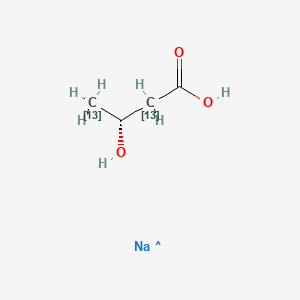
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is a stable isotope-labeled compound. It is a sodium salt of D-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its high isotopic purity and chiral purity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) typically involves the isotopic labeling of the precursor moleculesThe final step involves neutralizing the acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic and chiral purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acetoacetate.
Reduction: The carbonyl group in acetoacetate can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Acetoacetate
Reduction: D-3-hydroxybutyrate
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of ketone bodies in living organisms.
Medicine: Used in research related to metabolic disorders and ketogenic diets.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) involves its role as a ketone body. It is metabolized in the liver to produce energy, especially during periods of low glucose availability. The compound targets various metabolic pathways, including the tricarboxylic acid cycle and the electron transport chain, to produce adenosine triphosphate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium DL-3-hydroxybutyrate-1-13C
- Sodium D-3-hydroxybutyrate-1,3-13C2
- Sodium D-3-hydroxybutyrate-1,2-13C2
- Sodium DL-3-hydroxybutyrate-13C4
Uniqueness
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is unique due to its specific isotopic labeling at positions 2 and 4, which allows for precise tracking in metabolic studies. Its high isotopic and chiral purity make it particularly valuable for research applications where accuracy and specificity are crucial .
Eigenschaften
Molekularformel |
C4H8NaO3 |
|---|---|
Molekulargewicht |
129.08 g/mol |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m1./s1/i1+1,2+1; |
InChI-Schlüssel |
CWQQGENZHRKCMJ-WGJKDMNVSA-N |
Isomerische SMILES |
[13CH3][C@H]([13CH2]C(=O)O)O.[Na] |
Kanonische SMILES |
CC(CC(=O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14078075.png)
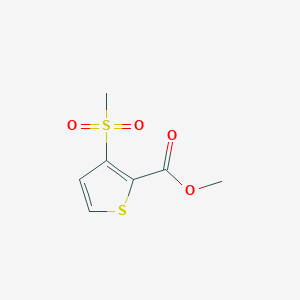
![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)

![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)

![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
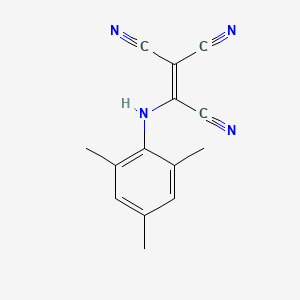
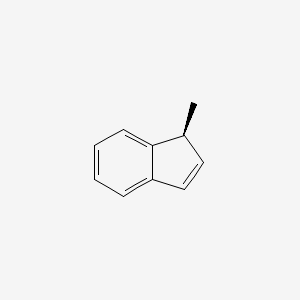
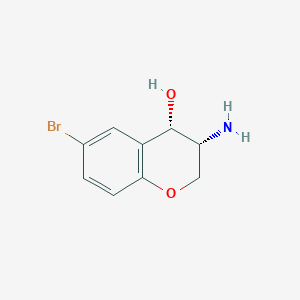
![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
